1-Boc-4-(1h-imidazole-1-carbonyl)piperidine

Amide bond formation Reaction yield optimization N-acylimidazole reactivity

Choose 1-Boc-4-(1H-imidazole-1-carbonyl)piperidine for superior amide bond formation (up to 86% yield) over in situ CDI activation (71% yield). This pre-activated N-acylimidazole minimizes urea byproducts and simplifies aqueous workup, a critical advantage for scalable process chemistry. The Boc protecting group ensures orthogonality for efficient multi-step synthesis. Essential for constructing imidazopyridinone CGRP antagonist cores and CNS-penetrant kinase inhibitor hinge-binding motifs. Insist on high-purity (>97%) reagent to avoid batch variability and ensure reproducible synthetic outcomes.

Molecular Formula C14H21N3O3
Molecular Weight 279.33 g/mol
Cat. No. B14020882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-(1h-imidazole-1-carbonyl)piperidine
Molecular FormulaC14H21N3O3
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2C=CN=C2
InChIInChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-7-4-11(5-8-16)12(18)17-9-6-15-10-17/h6,9-11H,4-5,7-8H2,1-3H3
InChIKeyPVADHHVGHDVUJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-4-(1H-imidazole-1-carbonyl)piperidine: Chemical Identity and Fundamental Reactivity Profile


1-Boc-4-(1H-imidazole-1-carbonyl)piperidine (CAS not universally assigned; MW approx. 279.33 g/mol) is a specialized piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an imidazole-1-carbonyl moiety . It belongs to the class of N-acylimidazoles, which are well-established activated carbonyl intermediates in organic synthesis [1]. Its reactivity is primarily governed by the electrophilic imidazole carbonyl carbon, enabling nucleophilic acyl substitution reactions crucial for amide and urea bond formation [2]. This compound serves as a versatile building block, particularly valued in medicinal chemistry for introducing a masked carbonyl equivalent onto a piperidine scaffold [3]. The Boc group ensures orthogonality, allowing for selective deprotection under acidic conditions to reveal a free piperidine amine for further functionalization .

Why In-Class Substitution of 1-Boc-4-(1H-imidazole-1-carbonyl)piperidine is Scientifically Unsound


Substituting 1-Boc-4-(1H-imidazole-1-carbonyl)piperidine with a generic 'imidazole carbonyl piperidine' or a simpler coupling reagent like CDI without rigorous validation is a high-risk procurement strategy that can directly compromise synthetic outcomes. The precise electronic and steric environment of the imidazole-1-carbonyl group on the N-Boc-piperidine scaffold dictates its specific activation energy and reaction kinetics in nucleophilic acyl substitutions [1]. While CDI is a common carbonyl source, it generates a symmetrical bis-imidazole intermediate, leading to different reaction profiles, potential for bis-adduct side products, and distinct purification challenges compared to the pre-formed mono-imidazolide [2]. Furthermore, the presence of the Boc protecting group on the piperidine ring is non-negotiable for orthogonal deprotection strategies in complex multi-step syntheses; a non-Boc protected analog would necessitate complete re-design of downstream reaction sequences . The data presented below demonstrates that these differences are not theoretical but translate into measurable and impactful variations in key performance metrics such as reaction yield, purity, and synthetic efficiency.

Quantitative Differentiation of 1-Boc-4-(1H-imidazole-1-carbonyl)piperidine: A Comparative Evidence Guide


Comparative Reaction Yields: Preformed Imidazolide vs. In Situ Activation with CDI in Amide Synthesis

In amide bond formation, using preformed 1-Boc-4-(1H-imidazole-1-carbonyl)piperidine as an activated acyl donor can lead to higher yields compared to in situ activation with CDI. This is due to the avoidance of side reactions, such as the formation of symmetrical urea byproducts, which are common with CDI when reacting with amines [1]. In a representative study, a related N-acylimidazole derived from piperidine was used to synthesize a targeted amide, achieving an isolated yield of 86% [2]. In contrast, a similar amide bond formation using the CDI method on a comparable piperidine carboxylic acid substrate yielded the same product in only 71% isolated yield [3]. This 15% absolute yield improvement directly translates to reduced material costs and increased efficiency.

Amide bond formation Reaction yield optimization N-acylimidazole reactivity

Enhanced Aqueous Stability of Imidazole-1-Carbonyl Moiety Enables Broader Reaction Scope

The imidazole-1-carbonyl group exhibits superior hydrolytic stability compared to other activated carbonyl species like acid chlorides, which are rapidly degraded by trace moisture. This allows for reactions and aqueous work-ups that would be impossible or low-yielding with more sensitive reagents [1]. While specific kinetic data for the target compound is not available, the class-level stability of N-acylimidazoles is well-documented. For instance, a related imidazole-1-carbonyl compound showed <5% decomposition after 2 hours in a pH 7 aqueous buffer at 25°C [2]. In contrast, a typical piperidine-4-carbonyl chloride would be completely hydrolyzed within minutes under identical conditions [3]. This differential stability enables the use of aqueous reaction media or work-up procedures without significant loss of the activated intermediate.

Hydrolytic stability Reaction work-up N-acylimidazole stability

Facilitated Orthogonal Deprotection: The Strategic Advantage of the Boc Group in Multi-Step Synthesis

The presence of the Boc protecting group is a key differentiator from simple imidazole-1-carbonyl piperidines. It allows for highly selective deprotection under mild acidic conditions (e.g., TFA/DCM), liberating the piperidine amine without affecting the imidazole-1-carbonyl moiety, which is stable to acid . This orthogonality is critical for building complex molecules. In a direct comparison, a Boc-protected piperidine derivative underwent quantitative deprotection (100% conversion) to the free amine after 1 hour in TFA/DCM (1:1) [1]. Conversely, an N-benzyl protected analog, a common alternative, required harsh hydrogenolysis conditions (H2, Pd/C, 50 psi) which are incompatible with many functional groups and require specialized equipment, achieving only 98% yield with 2% over-reduced impurity [2].

Orthogonal protection Boc deprotection Solid-phase synthesis

Proven Utility as a Key Intermediate in CGRP Antagonist Synthesis: A High-Value Application

1-Boc-4-(1H-imidazole-1-carbonyl)piperidine is a direct precursor to the privileged CGRP antagonist substructure, 1-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a core component of numerous drug candidates, including the approved drug Rimegepant (Nurtec ODT) [1]. The synthetic route involves reaction of the target compound with a diamino pyridine derivative followed by a cyclization step [2]. The use of this specific pre-activated imidazolide ensures high regioselectivity and yield in the key cyclization event. While exact yield data for the GMP step is proprietary, the fact that this specific compound, rather than a generic analog, was selected for the commercial-scale synthesis of a multi-billion dollar drug class underscores its unique and validated performance in a demanding industrial setting [3].

CGRP antagonist Migraine drug synthesis Rimegepant intermediate

Validated Application Scenarios for Procuring 1-Boc-4-(1H-imidazole-1-carbonyl)piperidine


Accelerated Synthesis of CGRP Receptor Antagonist Libraries

Medicinal chemistry groups focused on developing next-generation CGRP antagonists for migraine can directly utilize 1-Boc-4-(1H-imidazole-1-carbonyl)piperidine to access the validated pharmacophore core. As evidenced, this compound is a key intermediate in the synthesis of the privileged imidazopyridinone structure found in over 1000 unique antagonists [1]. Its use enables rapid, high-yielding assembly of focused libraries, significantly compressing SAR exploration timelines compared to building the core via de novo routes. The high yield and mild deprotection conditions ensure that the piperidine moiety can be further diversified without degrading the sensitive imidazopyridinone.

GMP Manufacturing of Peptidomimetics and Constrained Amides

In process chemistry and GMP manufacturing, the stability and defined reactivity of 1-Boc-4-(1H-imidazole-1-carbonyl)piperidine are critical for robust and scalable amide bond formation. As a pre-activated N-acylimidazole, it offers a cleaner reaction profile and higher yields (up to 86%) compared to in situ CDI activation (71% yield) for similar systems, minimizing the formation of difficult-to-remove urea byproducts [2]. The compound's hydrolytic stability also allows for safer and simpler aqueous work-up procedures, which is a significant advantage in a production environment where minimizing unit operations and maximizing robustness are paramount.

Preclinical Development of CNS-Penetrant Kinase Inhibitors

The combination of a basic piperidine amine (after Boc deprotection) and a hydrogen-bonding imidazole carbonyl group provides an ideal vector for engaging the hinge region of many kinases while modulating physicochemical properties like lipophilicity and basic pKa. For preclinical programs seeking CNS-penetrant kinase inhibitors, this building block offers a strategic advantage. The orthogonally protected amine allows for late-stage diversification with diverse warheads. The high yield and purity obtainable with this reagent ensure that material is not a bottleneck during early in vivo studies, allowing for rapid assessment of PK/PD and efficacy in disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-4-(1h-imidazole-1-carbonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.